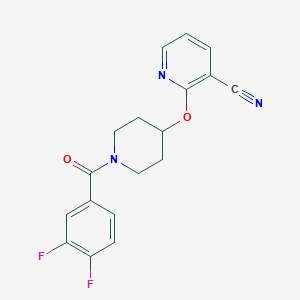![molecular formula C18H20O3 B2901524 3-[(4-Tert-butylphenoxy)methyl]benzoic acid CAS No. 225942-76-7](/img/structure/B2901524.png)
3-[(4-Tert-butylphenoxy)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
作用机制
Target of Action
Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position due to the resonance stabilization . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and substitution reactions at the benzylic position . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (28435 g/mol) and other properties such as its boiling point (4443±380 ℃ at 760 mmHg) and density (11±01 g/cm^3) could potentially influence its pharmacokinetics .
Result of Action
Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors , suggesting potential cellular effects related to sirtuin inhibition.
准备方法
The synthesis of 3-[(4-Tert-butylphenoxy)methyl]benzoic acid typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base to form the intermediate compound, which is then subjected to further reactions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-[(4-Tert-butylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[(4-Tert-butylphenoxy)methyl]benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It is employed in the production of specialty chemicals and materials.
相似化合物的比较
3-[(4-Tert-butylphenoxy)methyl]benzoic acid can be compared with other similar compounds, such as:
4-tert-butylphenol: A precursor in the synthesis of the target compound.
Benzyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and chemical properties.
The uniqueness of this compound lies in its specific tert-butylphenoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-7-9-16(10-8-15)21-12-13-5-4-6-14(11-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKRBKXKSWSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901446.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2901448.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate](/img/structure/B2901450.png)

![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)
![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylsulfanyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2901456.png)


![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2901464.png)
